H-甘氨酸-丙氨酸-酪氨酸-OH

描述

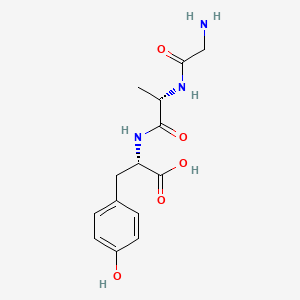

H-Gly-Ala-Tyr-OH is a tripeptide composed of glycine, alanine, and tyrosine Tripeptides are short chains of amino acids linked by peptide bonds

科学研究应用

H-Gly-Ala-Tyr-OH has several applications in scientific research:

Biochemistry: Used as a model peptide to study protein folding and interactions.

Pharmacology: Investigated for its potential as a therapeutic agent due to its bioactive properties.

Medicine: Explored for its role in drug delivery systems and as a component of peptide-based vaccines.

Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications.

作用机制

Target of Action

H-Gly-Ala-Tyr-OH, also known as Gly-Ala-Tyr, is a tripeptide composed of the amino acids glycine, alanine, and tyrosine . The primary targets of this compound are proteins and enzymes that interact with these amino acids. For instance, tyrosine, a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation, which plays an essential role in cellular physiology and pathology .

Mode of Action

The interaction of H-Gly-Ala-Tyr-OH with its targets involves the formation of peptide bonds between the amino acids. This process is facilitated by enzymes such as L-amino acid ligase . The L-amino acid ligase from Bacillus subtilis was selected and coupled with the polyphosphate kinase from Sulfurovum lithotrophicum for regenerating ATP to produce Gly-Ala-Tyr in one pot .

Biochemical Pathways

The synthesis of H-Gly-Ala-Tyr-OH affects several biochemical pathways. The multi-enzyme coupling reaction system has become a promising biomanufacturing platform for biochemical production . The enzymatic cascade of Gly-Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase . This process leads to the production of the tripeptide, which can then interact with other molecules and affect downstream biochemical pathways.

Result of Action

The molecular and cellular effects of H-Gly-Ala-Tyr-OH’s action are primarily related to its role as a building block in protein synthesis. For instance, the dipeptide Tyr-Ala, a functional peptide with typical health benefits, was applied to alleviate oxidative stress in pancreatic islets under hyperglycemic conditions .

Action Environment

The action, efficacy, and stability of H-Gly-Ala-Tyr-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of peptide bonds during the synthesis of the compound . Additionally, factors such as temperature and the presence of other molecules can also influence the action of H-Gly-Ala-Tyr-OH.

生化分析

Biochemical Properties

H-Gly-Ala-Tyr-OH participates in a multitude of biochemical reactions. It is synthesized by L-amino acid ligase, an enzyme that condenses two amino acids to form a dipeptide . The L-amino acid ligase from Bacillus subtilis was used in conjunction with polyphosphate kinase from Sulfurovum lithotrophicum for ATP regeneration, leading to the production of H-Gly-Ala-Tyr-OH .

Cellular Effects

The effects of H-Gly-Ala-Tyr-OH on cellular processes are diverse. Glycine, one of the constituents of H-Gly-Ala-Tyr-OH, is critical in the osmoregulation of fishes and shellfishes and improves growth in many farmed animals . There is also an indication that alanine can enhance the growth of aquatic animals .

Molecular Mechanism

The molecular mechanism of H-Gly-Ala-Tyr-OH involves its interaction with various biomolecules. The L-amino acid ligase from Bacillus subtilis, for instance, interacts with H-Gly-Ala-Tyr-OH during its synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Gly-Ala-Tyr-OH can change over time. For example, in one study, 40.1 mM of H-Gly-Ala-Tyr-OH was produced within 3 hours due to efficient ATP regeneration .

Metabolic Pathways

H-Gly-Ala-Tyr-OH is involved in several metabolic pathways. It is synthesized by L-amino acid ligase, which is part of the peptide synthesis pathway .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Ala-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Coupling Reaction: The amino group of glycine is protected with a temporary protecting group such as fluorenylmethyloxycarbonyl (Fmoc). The carboxyl group of glycine is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for the next coupling reaction.

Sequential Addition: Alanine and tyrosine are added sequentially using the same coupling and deprotection steps.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods: In an industrial setting, the synthesis of H-Gly-Ala-Tyr-OH can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides with high purity.

Types of Reactions:

Oxidation: H-Gly-Ala-Tyr-OH can undergo oxidation reactions, particularly at the tyrosine residue, which contains a phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reduction reactions are less common for this tripeptide but can occur under specific conditions.

Substitution: The peptide can undergo substitution reactions, particularly at the amino and carboxyl termini.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: N-hydroxysuccinimide (NHS) esters in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Oxidized tyrosine derivatives.

Reduction: Reduced peptide with modified side chains.

Substitution: Peptide derivatives with substituted functional groups.

相似化合物的比较

H-Gly-Ala-Phe-OH: A tripeptide with phenylalanine instead of tyrosine.

H-Gly-Ala-Trp-OH: A tripeptide with tryptophan instead of tyrosine.

H-Gly-Ala-Ser-OH: A tripeptide with serine instead of tyrosine.

Comparison:

H-Gly-Ala-Tyr-OH vs. H-Gly-Ala-Phe-OH: Tyrosine contains a hydroxyl group, making it more polar and capable of forming hydrogen bonds, whereas phenylalanine is more hydrophobic.

H-Gly-Ala-Tyr-OH vs. H-Gly-Ala-Trp-OH: Tryptophan has a larger indole ring, which can participate in more extensive π-π interactions compared to tyrosine.

H-Gly-Ala-Tyr-OH vs. H-Gly-Ala-Ser-OH: Serine has a smaller side chain with a hydroxyl group, making it less bulky and more flexible than tyrosine.

H-Gly-Ala-Tyr-OH stands out due to the unique properties of the tyrosine residue, which can influence the peptide’s interactions and stability.

属性

IUPAC Name |

2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-8(16-12(19)7-15)13(20)17-11(14(21)22)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,19)(H,17,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZJOTQTCAGKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630367 | |

| Record name | Glycylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92327-84-9 | |

| Record name | Glycylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。